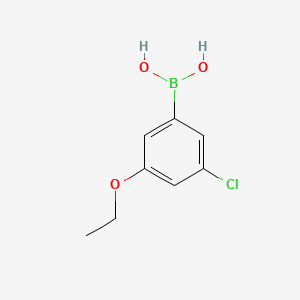

(3-Chloro-5-ethoxyphenyl)boronic acid

Description

Properties

IUPAC Name |

(3-chloro-5-ethoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BClO3/c1-2-13-8-4-6(9(11)12)3-7(10)5-8/h3-5,11-12H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKMSXBHJXIDTTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)Cl)OCC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20681557 | |

| Record name | (3-Chloro-5-ethoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20681557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256345-73-9 | |

| Record name | (3-Chloro-5-ethoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20681557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to (3-Chloro-5-ethoxyphenyl)boronic acid

This document provides a comprehensive technical overview of (3-Chloro-5-ethoxyphenyl)boronic acid, a key building block in synthetic chemistry. It covers the compound's chemical structure, physicochemical properties, synthesis protocols, and significant applications in research and drug development, with a focus on its role in constructing complex molecules.

Chemical Structure and Properties

(3-Chloro-5-ethoxyphenyl)boronic acid is an organoboron compound featuring a phenyl ring substituted with a chloro group, an ethoxy group, and a boronic acid moiety. This specific arrangement of functional groups makes it a valuable reagent, particularly in cross-coupling reactions where the introduction of the 3-chloro-5-ethoxyphenyl fragment is desired.

Chemical Structure:

(Note: An illustrative image of the chemical structure would be placed here in a final document.)

Physicochemical Data Summary

The following table summarizes the key quantitative data for (3-Chloro-5-ethoxyphenyl)boronic acid.

| Property | Value | Source/Note |

| CAS Number | 1256345-73-9 | [1] |

| Molecular Formula | C₈H₁₀BClO₃ | Calculated |

| Molecular Weight | 200.43 g/mol | [2] |

| Appearance | White to off-white solid | Typical for aryl boronic acids |

| Melting Point | 234-239 °C | Data for similar isomer (3-chloro-4-ethoxyphenyl)boronic acid[2] |

| Boiling Point | 354.1 ± 52.0 °C (Predicted) | Data for similar isomer (3-chloro-4-ethoxyphenyl)boronic acid[2] |

| Solubility | Soluble in many organic solvents like alcohols and ethers | [2] |

Synthesis and Experimental Protocols

The synthesis of aryl boronic acids is well-established. A common and effective method involves the lithiation of an aryl halide followed by electrophilic trapping with a trialkyl borate. The resulting boronic ester is then hydrolyzed to yield the final boronic acid.

Proposed Synthesis Workflow

Figure 1: Proposed synthesis workflow for (3-Chloro-5-ethoxyphenyl)boronic acid.

Detailed Experimental Protocol: Synthesis via Lithiation-Borylation

This protocol is a generalized procedure adapted from standard methods for synthesizing aryl boronic acids.[3][4][5]

-

Reaction Setup: Under an inert argon atmosphere, dissolve 1-bromo-3-chloro-5-ethoxybenzene (1 equivalent) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-neck flask equipped with a magnetic stirrer, thermometer, and dropping funnel.

-

Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (n-BuLi) in hexanes (1.1 equivalents) dropwise via the dropping funnel, ensuring the internal temperature does not rise above -70 °C. Stir the resulting mixture at -78 °C for 1 hour after the addition is complete.

-

Borylation: Slowly add trimethyl borate (1.2 equivalents) to the reaction mixture, again maintaining the temperature below -70 °C. After the addition, allow the mixture to stir at -78 °C for an additional hour.

-

Quenching and Hydrolysis: Remove the cooling bath and allow the reaction to warm to room temperature. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride or 1M hydrochloric acid (HCl).

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with an organic solvent such as ethyl acetate or dichloromethane (DCM).

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and remove the solvent under reduced pressure. The resulting crude solid can be further purified by recrystallization from an appropriate solvent system (e.g., hexanes/ethyl acetate) or by washing with a cold, non-polar solvent to yield the pure (3-Chloro-5-ethoxyphenyl)boronic acid.

Applications in Research and Drug Development

Boronic acids are exceptionally versatile reagents in modern organic synthesis and medicinal chemistry.[6] Their stability, low toxicity, and reactivity make them indispensable tools for creating complex molecular architectures.

Suzuki-Miyaura Cross-Coupling

The primary application of (3-Chloro-5-ethoxyphenyl)boronic acid is as a coupling partner in the palladium-catalyzed Suzuki-Miyaura reaction.[7] This reaction forms a carbon-carbon bond between the boronic acid's phenyl ring and an aryl or vinyl halide/triflate. It is a cornerstone of modern synthesis, enabling the modular construction of complex molecules.[6][7]

Figure 2: Role of the boronic acid in a Suzuki-Miyaura cross-coupling reaction.

Drug Discovery and Medicinal Chemistry

In drug discovery, the ability to rapidly synthesize and test libraries of related compounds is critical for identifying new therapeutic agents.[6] (3-Chloro-5-ethoxyphenyl)boronic acid serves as a crucial building block for introducing the specifically substituted phenyl moiety into potential drug candidates.[7] This structural unit can influence the molecule's pharmacological properties, such as binding affinity, selectivity, and metabolic stability. Boronic acids themselves are also a class of enzyme inhibitors, famously targeting serine proteases and β-lactamases.[8][9]

Spectroscopic Analysis and Characterization

Structural confirmation of (3-Chloro-5-ethoxyphenyl)boronic acid is typically achieved through NMR and IR spectroscopy. Note that boronic acids can form cyclic anhydride trimers (boroxines), which can lead to complex or broad NMR spectra. Running samples in d₄-methanol or rigorous drying can help obtain clearer spectra.[10] The data presented below is predicted and serves as a guide for characterization.

Predicted NMR and IR Data

| Predicted ¹H NMR Spectral Data (CDCl₃) | |

| Chemical Shift (ppm) | Assignment |

| ~7.5 - 7.2 | Aromatic Protons (Ar-H) |

| ~5.5 - 4.5 (broad s) | Boronic Acid Protons (-B(OH)₂) |

| ~4.1 (q) | Methylene Protons (-OCH₂CH₃) |

| ~1.4 (t) | Methyl Protons (-OCH₂CH₃) |

| Predicted ¹³C NMR Spectral Data (CDCl₃) | |

| Chemical Shift (ppm) | Assignment |

| ~159 | Ar-C-O |

| ~135 | Ar-C-Cl |

| ~130 - 115 | Ar-CH and Ar-C-B |

| ~64 | -OCH₂CH₃ |

| ~15 | -OCH₂CH₃ |

| Predicted Key IR Absorption Bands | |

| Wavenumber (cm⁻¹) | Assignment |

| 3500-3200 (broad) | O-H Stretch (from B(OH)₂) |

| ~3050 | Aromatic C-H Stretch |

| ~2980 | Aliphatic C-H Stretch |

| ~1600, ~1470 | Aromatic C=C Stretch |

| ~1350 | B-O Stretch |

| ~1250 | Aryl-O-C Stretch |

| ~800 | C-Cl Stretch |

Experimental Protocol: NMR and IR Spectroscopy [11]

-

NMR Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or d₄-methanol) in an NMR tube.

-

¹H NMR Data Acquisition: Acquire the spectrum using a 400 MHz or higher spectrometer. Key parameters include a spectral width of ~16 ppm, 16-64 scans for a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

-

¹³C NMR Data Acquisition: Use a proton-decoupled pulse sequence. A wider spectral width (~220 ppm) and a significantly larger number of scans (≥1024) are required due to the low natural abundance of the ¹³C isotope.

-

IR Sample Preparation (ATR): Place a small amount of the solid powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

IR Data Acquisition: Record a background spectrum of the clean, empty ATR crystal. Acquire the sample spectrum, typically in the range of 4000-400 cm⁻¹, by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

Safety and Handling

(3-Chloro-5-ethoxyphenyl)boronic acid should be handled with standard laboratory precautions.

-

General Handling: Avoid contact with skin and eyes. Do not breathe dust. Use in a well-ventilated area or fume hood.[12]

-

Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection.[2]

-

Storage: Store in a cool, dry place in a tightly sealed container under an inert atmosphere.[2]

-

Hazards: May cause eye, skin, and respiratory system irritation.[2]

This technical guide provides a foundational understanding of (3-Chloro-5-ethoxyphenyl)boronic acid, highlighting its synthesis, properties, and critical role as a versatile building block in modern chemical research and pharmaceutical development.

References

- 1. (3-Chloro-5-ethoxyphenyl)boronic acid - CAS:1256345-73-9 - 阿镁生物 [amaybio.com]

- 2. chembk.com [chembk.com]

- 3. 3-Chlorophenylboronic acid synthesis - chemicalbook [chemicalbook.com]

- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids - Google Patents [patents.google.com]

- 6. nbinno.com [nbinno.com]

- 7. nbinno.com [nbinno.com]

- 8. Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry | MDPI [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. reddit.com [reddit.com]

- 11. benchchem.com [benchchem.com]

- 12. fishersci.com [fishersci.com]

An In-depth Technical Guide to (3-Chloro-5-ethoxyphenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3-Chloro-5-ethoxyphenyl)boronic acid, identified by the CAS number 1256345-73-9 , is a substituted arylboronic acid that serves as a critical building block in modern organic synthesis and medicinal chemistry.[1][2][3] Its structural features, including the presence of a boronic acid moiety, a chloro group, and an ethoxy group on the phenyl ring, make it a versatile reagent for the construction of complex organic molecules, particularly through palladium-catalyzed cross-coupling reactions. This guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and application in Suzuki-Miyaura coupling, and explores its relevance in drug discovery as an enzyme inhibitor.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of (3-Chloro-5-ethoxyphenyl)boronic acid is essential for its effective use in research and development. The following table summarizes key quantitative data for this compound.

| Property | Value | Reference |

| CAS Number | 1256345-73-9 | [1][2][3] |

| Molecular Formula | C8H10BClO3 | [1] |

| Molecular Weight | 200.43 g/mol | [1] |

| Appearance | White to off-white solid (Predicted) | |

| Melting Point | No data available | |

| Boiling Point | 354.1 ± 52.0 °C (Predicted) | [4] |

| pKa | 7.95 ± 0.10 (Predicted for a similar compound) | [4] |

| Solubility | Soluble in organic solvents such as methanol, ether, tetrahydrofuran, DMSO, and DMF. Slightly soluble in water.[5] | |

| LogP | 0.41850 (Predicted) | [1] |

Note: Some physical properties are predicted based on computational models for structurally similar compounds and should be confirmed experimentally.

Synthesis of (3-Chloro-5-ethoxyphenyl)boronic acid

The synthesis of arylboronic acids typically involves the reaction of an organometallic reagent (Grignard or organolithium) with a trialkyl borate, followed by acidic workup.[6][7][8] The following is a representative experimental protocol for the synthesis of (3-Chloro-5-ethoxyphenyl)boronic acid, adapted from general procedures for analogous compounds.

Experimental Protocol: Synthesis via Grignard Reagent

Materials:

-

1-Bromo-3-chloro-5-ethoxybenzene

-

Magnesium turnings

-

Anhydrous tetrahydrofuran (THF)

-

Trimethyl borate

-

1 M Hydrochloric acid (HCl)

-

Anhydrous sodium sulfate

-

Hexanes

-

Ethyl acetate

Procedure:

-

Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings (1.2 equivalents). Cover the magnesium with anhydrous THF. Add a small crystal of iodine to initiate the reaction. Slowly add a solution of 1-bromo-3-chloro-5-ethoxybenzene (1.0 equivalent) in anhydrous THF to the magnesium suspension at a rate that maintains a gentle reflux. After the addition is complete, continue to reflux the mixture for 1-2 hours until the magnesium is consumed.

-

Borylation: Cool the Grignard reagent solution to -78 °C in a dry ice/acetone bath. Slowly add trimethyl borate (1.5 equivalents) dropwise, maintaining the internal temperature below -60 °C. After the addition, allow the reaction mixture to warm slowly to room temperature and stir for an additional 2 hours.

-

Workup and Isolation: Cool the reaction mixture in an ice bath and quench by the slow addition of 1 M HCl until the solution is acidic (pH ~2). Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. The crude (3-Chloro-5-ethoxyphenyl)boronic acid can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to yield a white to off-white solid.

Workflow for the Synthesis of (3-Chloro-5-ethoxyphenyl)boronic acid

Caption: Synthetic workflow for (3-Chloro-5-ethoxyphenyl)boronic acid.

Application in Suzuki-Miyaura Cross-Coupling Reactions

(3-Chloro-5-ethoxyphenyl)boronic acid is a valuable coupling partner in the Suzuki-Miyaura reaction, a powerful method for the formation of carbon-carbon bonds.[9][10][11][12] This reaction is widely used in the synthesis of biaryls, which are common structural motifs in pharmaceuticals and functional materials.

Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

-

(3-Chloro-5-ethoxyphenyl)boronic acid

-

Aryl halide (e.g., Aryl bromide or iodide)

-

Palladium catalyst (e.g., Pd(PPh3)4 or Pd(dppf)Cl2)

-

Base (e.g., K2CO3, Cs2CO3, or K3PO4)

-

Solvent (e.g., 1,4-dioxane/water, toluene/ethanol/water, or DMF)

Procedure:

-

Reaction Setup: To a reaction vessel, add (3-Chloro-5-ethoxyphenyl)boronic acid (1.2 equivalents), the aryl halide (1.0 equivalent), the palladium catalyst (0.01-0.05 equivalents), and the base (2.0 equivalents).

-

Solvent Addition and Degassing: Add the chosen solvent system. Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.

-

Workup: Cool the reaction mixture to room temperature and dilute with water. Extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired biaryl product.

Catalytic Cycle of the Suzuki-Miyaura Reaction

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Role in Drug Discovery and Development

Boronic acids and their derivatives have emerged as a significant class of compounds in medicinal chemistry, with several approved drugs containing this moiety.[13] Their utility stems from their ability to act as enzyme inhibitors, often by forming a reversible covalent bond with a catalytic serine or threonine residue in the enzyme's active site.[14][15][16][17][18][19][20][21]

Mechanism of Enzyme Inhibition

The boron atom in boronic acids is electron-deficient and can readily accept a pair of electrons from a nucleophilic residue, such as the hydroxyl group of a serine in the active site of a protease. This interaction forms a stable tetrahedral intermediate that mimics the transition state of the enzyme-catalyzed reaction, thereby inhibiting the enzyme's activity.[14][16][18]

(3-Chloro-5-ethoxyphenyl)boronic acid , as a precursor, can be incorporated into more complex molecules designed to target specific enzymes. The chloro and ethoxy substituents on the phenyl ring can be tailored to optimize binding affinity and selectivity for the target enzyme.

Inhibition of Serine Proteases by Boronic Acids

Caption: Mechanism of serine protease inhibition by a boronic acid.

Potential Therapeutic Applications

Derivatives of substituted phenylboronic acids are being investigated for a range of therapeutic applications, including:

-

Anticancer Agents: As inhibitors of proteasomes, which are crucial for protein degradation and cell cycle regulation.

-

Antibacterial Agents: As inhibitors of β-lactamases, enzymes that confer bacterial resistance to β-lactam antibiotics.[14][16][17][18][19]

-

Anti-inflammatory Agents: By inhibiting serine proteases involved in inflammatory processes, such as neutrophil elastase.[22]

The specific substitution pattern of (3-Chloro-5-ethoxyphenyl)boronic acid provides a scaffold that can be further elaborated to develop potent and selective inhibitors for these and other important drug targets.

Conclusion

(3-Chloro-5-ethoxyphenyl)boronic acid is a key synthetic intermediate with significant potential in organic synthesis and drug discovery. Its well-defined chemical properties and reactivity in Suzuki-Miyaura cross-coupling reactions make it a valuable tool for the construction of complex molecular architectures. Furthermore, the boronic acid moiety provides a pharmacophore for the design of potent enzyme inhibitors, opening avenues for the development of novel therapeutics. This technical guide serves as a foundational resource for researchers and scientists working with this versatile compound.

References

- 1. 1256345-73-9(3-Chloro-5-ethoxyphenylboronic acid) | Kuujia.com [fr.kuujia.com]

- 2. Mechanism-Based Inhibitors of Serine Proteases with High Selectivity Through Optimization of S’ Subsite Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 3. (3-Chloro-5-ethoxyphenyl)boronic acid - CAS:1256345-73-9 - 阿镁生物 [amaybio.com]

- 4. chembk.com [chembk.com]

- 5. 3-Chlorophenylboronic acid | 63503-60-6 [chemicalbook.com]

- 6. 3-Chlorophenylboronic acid synthesis - chemicalbook [chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. nbinno.com [nbinno.com]

- 10. nbinno.com [nbinno.com]

- 11. tcichemicals.com [tcichemicals.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry [mdpi.com]

- 15. Inhibition of serine proteases by arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. journals.asm.org [journals.asm.org]

- 17. mdpi.com [mdpi.com]

- 18. Exploring the potential of boronic acids as inhibitors of OXA‐24/40 β‐lactamase - PMC [pmc.ncbi.nlm.nih.gov]

- 19. β-Lactamase inhibitor - Wikipedia [en.wikipedia.org]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. drugdiscoverytrends.com [drugdiscoverytrends.com]

Technical Guide: (3-Chloro-5-ethoxyphenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the physicochemical properties of (3-Chloro-5-ethoxyphenyl)boronic acid, a key reagent in synthetic organic chemistry, particularly in cross-coupling reactions.

Core Molecular Data

(3-Chloro-5-ethoxyphenyl)boronic acid is an organoboron compound with the chemical formula C₈H₁₀BClO₃[1][2][3]. Its structure features a phenyl ring substituted with a chloro group, an ethoxy group, and a boronic acid functional group. This arrangement of functional groups makes it a valuable building block in the synthesis of complex organic molecules.

Molecular Weight Calculation

The molecular weight of a compound is determined by the sum of the atomic weights of its constituent atoms. The atomic weights used for this calculation are the standard atomic weights of carbon (C), hydrogen (H), boron (B), chlorine (Cl), and oxygen (O).

Based on the molecular formula C₈H₁₀BClO₃, the molecular weight is calculated as follows:

(8 × Atomic Weight of C) + (10 × Atomic Weight of H) + (1 × Atomic Weight of B) + (1 × Atomic Weight of Cl) + (3 × Atomic Weight of O)

(8 × 12.011) + (10 × 1.008) + (1 × 10.81) + (1 × 35.45) + (3 × 15.999) = 200.43 g/mol [1]

This calculated value is consistent with the molecular weight information available in chemical databases for the compound associated with CAS number 1256345-73-9[1][3].

Summary of Physicochemical Properties

The following table summarizes the key quantitative data for (3-Chloro-5-ethoxyphenyl)boronic acid.

| Property | Value |

| Molecular Formula | C₈H₁₀BClO₃ |

| Molecular Weight | 200.43 g/mol |

| CAS Number | 1256345-73-9 |

Chemical Structure

The structural arrangement of atoms in (3-Chloro-5-ethoxyphenyl)boronic acid is crucial for its reactivity and application in chemical synthesis.

Caption: Chemical structure of (3-Chloro-5-ethoxyphenyl)boronic acid.

Experimental Protocols

Detailed experimental protocols for the use of (3-Chloro-5-ethoxyphenyl)boronic acid, such as in Suzuki-Miyaura cross-coupling reactions, would be specific to the desired product and reaction conditions. A general workflow for such a reaction is outlined below.

General Workflow for a Suzuki-Miyaura Coupling Reaction

This diagram illustrates a typical workflow for a palladium-catalyzed cross-coupling reaction involving an aryl boronic acid.

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

References

An In-depth Technical Guide to the Synthesis of (3-Chloro-5-ethoxyphenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of (3-Chloro-5-ethoxyphenyl)boronic acid, a valuable building block in medicinal chemistry and organic synthesis. The document outlines a two-step synthetic pathway, commencing with the preparation of the key intermediate, 1-bromo-3-chloro-5-ethoxybenzene, followed by its conversion to the target boronic acid. Detailed experimental protocols, quantitative data, and characterization information are presented to facilitate its practical application in a laboratory setting.

Synthetic Strategy Overview

The synthesis of (3-Chloro-5-ethoxyphenyl)boronic acid is efficiently achieved through a two-step sequence. The first step involves a Williamson ether synthesis to produce 1-bromo-3-chloro-5-ethoxybenzene from 3-bromo-5-chlorophenol and an ethylating agent. The subsequent step employs a metal-halogen exchange reaction, either through Grignard reagent formation or lithiation, followed by borylation to yield the final product.

Caption: Overall synthetic workflow for (3-Chloro-5-ethoxyphenyl)boronic acid.

Step 1: Synthesis of 1-Bromo-3-chloro-5-ethoxybenzene

The initial step focuses on the etherification of 3-bromo-5-chlorophenol. The Williamson ether synthesis is a reliable and well-established method for this transformation, involving the deprotonation of the phenol to form a more nucleophilic phenoxide, which then undergoes an SN2 reaction with an ethyl halide.[1][2][3]

Experimental Protocol: Williamson Ether Synthesis

This protocol outlines the synthesis of 1-bromo-3-chloro-5-ethoxybenzene from 3-bromo-5-chlorophenol.

Materials:

-

3-Bromo-5-chlorophenol

-

Ethyl iodide (or ethyl bromide)

-

Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

-

Acetone or N,N-Dimethylformamide (DMF)

-

Diethyl ether or Ethyl acetate

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a stirred solution of 3-bromo-5-chlorophenol (1.0 eq.) in acetone or DMF, add potassium carbonate (1.5 eq.).

-

Add ethyl iodide (1.2 eq.) to the mixture.

-

Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Dissolve the crude product in diethyl ether or ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 1-bromo-3-chloro-5-ethoxybenzene.

Quantitative Data

| Parameter | Value |

| Starting Material | 3-Bromo-5-chlorophenol |

| Reagents | Ethyl iodide, Potassium carbonate |

| Solvent | Acetone or DMF |

| Reaction Temperature | Reflux |

| Reaction Time | 4-6 hours |

| Typical Yield | 85-95% |

| Purification Method | Flash column chromatography |

Characterization Data for 1-Bromo-3-chloro-5-ethoxybenzene

-

¹H NMR (400 MHz, CDCl₃): Predicted chemical shifts are approximately δ 7.08 (t, J = 1.8 Hz, 1H), 6.95 (t, J = 1.8 Hz, 1H), 6.80 (t, J = 1.8 Hz, 1H), 4.02 (q, J = 7.0 Hz, 2H), 1.41 (t, J = 7.0 Hz, 3H).

-

¹³C NMR (101 MHz, CDCl₃): Predicted chemical shifts are approximately δ 160.5, 135.5, 124.0, 123.5, 116.0, 110.0, 64.5, 14.7.

-

Mass Spectrometry (EI): m/z (relative intensity) for C₈H₈BrClO: [M]⁺ calculated 233.94.

Step 2: Synthesis of (3-Chloro-5-ethoxyphenyl)boronic acid

The second step involves the conversion of the aryl bromide, 1-bromo-3-chloro-5-ethoxybenzene, into the corresponding boronic acid. This is typically achieved through a Grignard reaction or a lithium-halogen exchange, followed by quenching with a borate ester.

Experimental Protocol: Grignard Reaction and Borylation

This protocol details the synthesis of (3-Chloro-5-ethoxyphenyl)boronic acid via a Grignard reaction.

Materials:

-

1-Bromo-3-chloro-5-ethoxybenzene

-

Magnesium (Mg) turnings

-

Anhydrous Tetrahydrofuran (THF)

-

Iodine (I₂) crystal (as initiator)

-

Triisopropyl borate or Trimethyl borate

-

2 M Hydrochloric acid (HCl)

-

Diethyl ether or Ethyl acetate

-

Hexane

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Activate magnesium turnings (1.2 eq.) in a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen) with a small crystal of iodine.

-

Add a solution of 1-bromo-3-chloro-5-ethoxybenzene (1.0 eq.) in anhydrous THF dropwise to the activated magnesium. The reaction is initiated, and the mixture is refluxed until the magnesium is consumed.

-

Cool the resulting Grignard reagent solution to -78 °C.

-

Slowly add triisopropyl borate (1.5 eq.) to the cold Grignard solution.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

-

Cool the reaction mixture to 0 °C and quench by the slow addition of 2 M HCl until the solution is acidic.

-

Extract the aqueous layer with diethyl ether or ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and concentrate under reduced pressure.

-

Triturate the crude product with hexane to induce precipitation.

-

Collect the solid by vacuum filtration and dry under vacuum to yield (3-Chloro-5-ethoxyphenyl)boronic acid.

Caption: Experimental workflow for the Grignard and borylation step.

Alternative Protocol: Lithiation and Borylation

An alternative to the Grignard reaction is a lithium-halogen exchange followed by borylation.[4]

Procedure:

-

Dissolve 1-bromo-3-chloro-5-ethoxybenzene (1.0 eq.) in anhydrous THF in a flame-dried flask under an inert atmosphere.

-

Cool the solution to -78 °C.

-

Slowly add n-butyllithium (n-BuLi, 1.1 eq.) dropwise, maintaining the temperature at -78 °C.

-

Stir the mixture at -78 °C for 1 hour.

-

Slowly add trimethyl borate (1.5 eq.) to the reaction mixture at -78 °C.

-

Allow the reaction to warm to room temperature and stir for 2-3 hours.

-

Follow the workup and purification procedure described in the Grignard protocol (Section 3.1, steps 6-10).

Quantitative Data

| Parameter | Grignard Method | Lithiation Method |

| Starting Material | 1-Bromo-3-chloro-5-ethoxybenzene | 1-Bromo-3-chloro-5-ethoxybenzene |

| Reagents | Mg, Triisopropyl borate | n-BuLi, Trimethyl borate |

| Solvent | Anhydrous THF | Anhydrous THF |

| Reaction Temperature | Reflux, then -78 °C to RT | -78 °C to RT |

| Reaction Time | 4-6 hours | 3-4 hours |

| Typical Yield | 60-75% | 65-80% |

| Purification Method | Trituration/Recrystallization | Trituration/Recrystallization |

Characterization Data for (3-Chloro-5-ethoxyphenyl)boronic acid

-

¹H NMR (400 MHz, DMSO-d₆): Predicted chemical shifts are approximately δ 8.15 (s, 2H, B(OH)₂), 7.30 (s, 1H), 7.15 (s, 1H), 7.00 (s, 1H), 4.10 (q, J = 7.0 Hz, 2H), 1.35 (t, J = 7.0 Hz, 3H).[5]

-

¹³C NMR (101 MHz, DMSO-d₆): Predicted chemical shifts are approximately δ 159.0, 135.0, 133.0 (C-B), 125.0, 120.0, 115.0, 64.0, 14.5. The carbon attached to boron may not be observed or may be broad.[6]

-

Mass Spectrometry (ESI-): m/z for C₈H₁₀BClO₃: [M-H]⁻ calculated 200.04.

Safety Considerations

-

Organolithium reagents such as n-butyllithium are highly pyrophoric and must be handled with extreme care under an inert atmosphere.[7]

-

Grignard reagents are highly reactive and moisture-sensitive. All glassware must be thoroughly dried, and the reaction should be conducted under an inert atmosphere.

-

Ethyl iodide and other alkyl halides are toxic and should be handled in a well-ventilated fume hood.

-

Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

This guide provides a detailed framework for the synthesis of (3-Chloro-5-ethoxyphenyl)boronic acid. Researchers should adapt these protocols based on their specific laboratory conditions and available equipment, always prioritizing safety.

References

- 1. rsc.org [rsc.org]

- 2. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 3. Williamson Ether Synthesis - Edubirdie [edubirdie.com]

- 4. repository.ias.ac.in [repository.ias.ac.in]

- 5. calpaclab.com [calpaclab.com]

- 6. rsc.org [rsc.org]

- 7. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]

(3-Chloro-5-ethoxyphenyl)boronic acid: A Technical Guide to Potential Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a detailed overview of the potential mechanisms of action for (3-chloro-5-ethoxyphenyl)boronic acid based on the well-established roles of boronic acids in medicinal chemistry. As of the latest literature review, specific experimental data on the biological activity of (3-chloro-5-ethoxyphenyl)boronic acid is not publicly available. The information presented herein is extrapolated from studies on structurally related boronic acid derivatives and should be used as a guide for potential research and development.

Introduction

(3-Chloro-5-ethoxyphenyl)boronic acid is a synthetic organoboron compound. While its primary current application is as a building block in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions, its chemical structure suggests potential for biological activity. Boronic acids are a class of compounds that have garnered significant interest in drug discovery due to their unique chemical properties, most notably their ability to act as reversible covalent inhibitors of enzymes. Several boronic acid-containing drugs, such as the proteasome inhibitor bortezomib, have been successfully developed and marketed.

This technical guide will explore the two primary putative mechanisms of action for (3-chloro-5-ethoxyphenyl)boronic acid: its potential role as an enzyme inhibitor and its established use as a synthetic intermediate in drug discovery via the Suzuki-Miyaura cross-coupling reaction.

Potential Mechanism of Action 1: Enzyme Inhibition

The key to the biological activity of many boronic acids lies in the electrophilic nature of the boron atom. This allows them to form reversible covalent bonds with nucleophilic residues, such as the hydroxyl group of serine, in the active sites of enzymes.[1][2][3] This interaction can lead to potent and selective inhibition of enzyme activity.

Signaling Pathway: Serine Protease Inhibition (Hypothetical)

A plausible target class for (3-chloro-5-ethoxyphenyl)boronic acid is the serine proteases, a large family of enzymes involved in a wide range of physiological and pathological processes. The general mechanism of inhibition involves the boronic acid mimicking the tetrahedral transition state of peptide bond hydrolysis.[1]

Caption: Hypothetical inhibition of a serine protease by (3-chloro-5-ethoxyphenyl)boronic acid.

Quantitative Data from Analogous Boronic Acid Inhibitors

While specific data for (3-chloro-5-ethoxyphenyl)boronic acid is unavailable, the following table summarizes the inhibitory potency of various boronic acid derivatives against different enzymes to provide a reference for potential efficacy.

| Boronic Acid Inhibitor | Target Enzyme | Inhibition Constant (Ki) | IC50 | Reference |

| Z-SSKL(boro)L | Prostate-Specific Antigen (PSA) | ~65 nM | - | [1] |

| 3-azidomethylphenyl boronic acid | AmpC β-lactamase | 700 nM | - | [4] |

| Compound 10a (triazole derivative) | AmpC β-lactamase | 140 nM | - | [4][5] |

| Compound 5 (triazole derivative) | KPC-2 β-lactamase | 730 nM | - | [4][5] |

| WLS6a (peptide boronic acid) | hClpXP | - | 29 µM | [2] |

| Benzo[b]thiophene boronic acids | New Delhi metallo-β-lactamase (NDM-1) | - | 30-70 µM | [6] |

| CR192 | ADC-7 (Class C β-lactamase) | 0.45 nM | - | [7] |

| S06017 | ADC-7 (Class C β-lactamase) | 6.11 µM | - | [7] |

| 4j (MIDA-boronate) | ABHD3 | - | 0.14 µM (in vitro) | [8] |

Experimental Protocols for Assessing Enzyme Inhibition

Should (3-chloro-5-ethoxyphenyl)boronic acid be investigated as a potential enzyme inhibitor, the following general experimental protocols would be applicable.

1. Enzyme Activity Assay:

-

Objective: To determine the effect of the compound on the catalytic activity of a target enzyme.

-

Methodology:

-

A suitable buffer solution containing the purified target enzyme is prepared.

-

A chromogenic or fluorogenic substrate for the enzyme is added to the buffer.

-

The reaction is initiated, and the rate of product formation is monitored over time using a spectrophotometer or fluorometer.

-

The assay is repeated with varying concentrations of (3-chloro-5-ethoxyphenyl)boronic acid to determine its effect on the reaction rate.

-

A dose-response curve is generated to calculate the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

-

2. Determination of Inhibition Constant (Ki):

-

Objective: To quantify the binding affinity of the inhibitor to the enzyme.

-

Methodology:

-

Enzyme activity assays are performed at multiple fixed concentrations of the inhibitor and varying concentrations of the substrate.

-

The data are plotted using methods such as Lineweaver-Burk or Dixon plots.

-

The Ki value is calculated from these plots, providing a measure of the inhibitor's potency.

-

3. X-ray Crystallography:

-

Objective: To determine the three-dimensional structure of the enzyme-inhibitor complex.

-

Methodology:

-

The target enzyme is crystallized in the presence of (3-chloro-5-ethoxyphenyl)boronic acid.

-

The crystals are subjected to X-ray diffraction.

-

The resulting diffraction pattern is used to solve the three-dimensional structure of the complex.

-

This provides detailed insights into the specific interactions between the inhibitor and the amino acid residues in the enzyme's active site.[7]

-

Mechanism of Action 2: Synthetic Intermediate in Drug Discovery

The most established role of (3-chloro-5-ethoxyphenyl)boronic acid is as a versatile building block in organic synthesis, particularly in the Suzuki-Miyaura cross-coupling reaction. This reaction is a powerful tool for forming carbon-carbon bonds, which is a fundamental process in the synthesis of many pharmaceutical agents.[9][10][11][12]

Experimental Workflow: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction involves the coupling of an organoboron compound (like (3-chloro-5-ethoxyphenyl)boronic acid) with an organohalide in the presence of a palladium catalyst and a base.

Caption: A generalized experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Detailed Methodology for a Typical Suzuki-Miyaura Reaction

-

Objective: To synthesize a biaryl compound using (3-chloro-5-ethoxyphenyl)boronic acid as a coupling partner.

-

Materials:

-

(3-Chloro-5-ethoxyphenyl)boronic acid

-

An aryl halide (e.g., aryl bromide or iodide)

-

A palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0))

-

A base (e.g., potassium carbonate)

-

An inert solvent (e.g., toluene, dioxane, or DMF)

-

-

Procedure:

-

To a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add (3-chloro-5-ethoxyphenyl)boronic acid, the aryl halide, the palladium catalyst, and the base.

-

Add the anhydrous solvent to the vessel.

-

Heat the reaction mixture with stirring for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Perform an aqueous workup by adding water and an organic solvent (e.g., ethyl acetate) to partition the product into the organic layer.

-

Separate the organic layer, dry it over an anhydrous salt (e.g., sodium sulfate), and concentrate it under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

-

Conclusion

(3-Chloro-5-ethoxyphenyl)boronic acid is a molecule with dual potential in the realm of drug discovery. Its boronic acid moiety suggests that it could act as a reversible covalent inhibitor of various enzymes, particularly serine proteases, a hypothesis that warrants further investigation through targeted screening and enzymatic assays. Concurrently, its established role as a synthetic intermediate in Suzuki-Miyaura cross-coupling reactions underscores its value in the construction of complex molecular architectures for the development of novel therapeutic agents. Future research into the biological activities of this compound and its derivatives could unveil new opportunities for drug development.

References

- 1. Potent and Selective Peptidyl Boronic Acid Inhibitors of the Serine Protease Prostate-Specific Antigen - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Merging the Versatile Functionalities of Boronic Acid with Peptides [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Structure-Based Analysis of Boronic Acids as Inhibitors of Acinetobacter-Derived Cephalosporinase-7, a Unique Class C β-Lactamase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Multicomponent mapping of boron chemotypes furnishes selective enzyme inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. uwindsor.ca [uwindsor.ca]

- 12. tcichemicals.com [tcichemicals.com]

An In-Depth Technical Guide to (3-Chloro-5-ethoxyphenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Chloro-5-ethoxyphenyl)boronic acid, a specialized organoboron compound, holds significant promise as a versatile building block in modern organic synthesis. Its unique trifunctional substitution pattern on the phenyl ring—featuring a chloro group, an ethoxy group, and a boronic acid moiety—renders it a valuable reagent for the construction of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and potential applications, with a focus on its utility in drug discovery and development.

Chemical and Physical Properties

While specific experimental data for (3-Chloro-5-ethoxyphenyl)boronic acid is not extensively documented in publicly available literature, its fundamental properties can be summarized based on available data and predictions for closely related structures.

| Property | Value | Source |

| CAS Number | 1256345-73-9 | [1][2] |

| Molecular Formula | C₈H₁₀BClO₃ | [1] |

| Molecular Weight | 200.43 g/mol | [1] |

| Appearance | White to off-white solid (presumed) | General knowledge of arylboronic acids |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Soluble in organic solvents such as methanol, THF, and DMSO. | General knowledge of arylboronic acids |

| Calculated PSA | 49.69 Ų | [3] |

| Calculated logP | 0.41850 | [3] |

Synthesis

Experimental Protocol: General Synthesis of Arylboronic Acids

This protocol describes a general method adaptable for the synthesis of (3-Chloro-5-ethoxyphenyl)boronic acid, starting from the corresponding aryl bromide.

Step 1: Synthesis of 1-Bromo-3-chloro-5-ethoxybenzene (Precursor)

The synthesis of this precursor is not widely reported but can be conceptualized through standard aromatic substitution reactions on a suitable starting material, such as 3-chloro-5-bromoaniline, followed by diazotization and reaction with ethanol, or through other multi-step sequences involving protection and functional group interconversion.[4][5]

Step 2: Formation of the Grignard Reagent and Borylation

-

Apparatus Setup: A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is flame-dried and allowed to cool under a stream of dry nitrogen.

-

Grignard Formation: Magnesium turnings (1.2 equivalents) are placed in the flask. A solution of 1-bromo-3-chloro-5-ethoxybenzene (1.0 equivalent) in anhydrous tetrahydrofuran (THF) is added dropwise via the dropping funnel. A small crystal of iodine can be added to initiate the reaction. The mixture is gently heated to reflux to ensure the formation of the Grignard reagent, (3-chloro-5-ethoxyphenyl)magnesium bromide.[6]

-

Borylation: The Grignard solution is cooled to -78 °C in a dry ice/acetone bath. A solution of triisopropyl borate (1.5 equivalents) in anhydrous THF is added dropwise, maintaining the low temperature. The reaction mixture is stirred at -78 °C for 2-3 hours and then allowed to warm to room temperature overnight.[7][8]

-

Workup and Isolation: The reaction is quenched by the slow addition of 1 M hydrochloric acid. The mixture is stirred vigorously for 1 hour to hydrolyze the boronic ester. The aqueous layer is extracted with diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude (3-Chloro-5-ethoxyphenyl)boronic acid.

-

Purification: The crude product is typically purified by recrystallization from a suitable solvent system (e.g., water, or an organic solvent mixture) to afford the pure boronic acid.

Reactivity and Key Applications

The primary utility of (3-Chloro-5-ethoxyphenyl)boronic acid lies in its role as a coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of biaryls, polyolefins, and styrenes.[9][10]

The Suzuki-Miyaura Coupling Reaction

The Suzuki-Miyaura reaction involves the coupling of an organoboron compound (such as a boronic acid) with an organohalide or triflate in the presence of a palladium catalyst and a base.

Experimental Protocol: General Suzuki-Miyaura Coupling

-

Reaction Setup: To a reaction vessel is added the aryl halide (1.0 equivalent), (3-Chloro-5-ethoxyphenyl)boronic acid (1.2 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 equivalents), and a base (e.g., K₂CO₃, 2.0 equivalents).

-

Solvent Addition: A degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and an aqueous solution, is added.

-

Reaction Conditions: The mixture is heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 120 °C for several hours, with the progress monitored by techniques such as TLC or GC-MS.

-

Workup and Purification: Upon completion, the reaction mixture is cooled to room temperature and diluted with water and an organic solvent. The layers are separated, and the aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The crude product is then purified by column chromatography on silica gel to yield the desired biaryl product.[9][11]

Potential Biological Activity and Applications in Drug Discovery

While no specific biological activity has been reported for (3-Chloro-5-ethoxyphenyl)boronic acid, the broader class of substituted phenylboronic acids has garnered significant interest in medicinal chemistry for their potential therapeutic applications.

Anticancer Potential

Numerous studies have demonstrated the antiproliferative and pro-apoptotic effects of various phenylboronic acid derivatives against a range of cancer cell lines.[10][11] The substitution pattern on the phenyl ring plays a crucial role in determining the potency and selectivity of these compounds. For instance, certain substitutions can lead to compounds that induce cell cycle arrest, activate caspases, and promote apoptosis in cancer cells.[11] The presence of a chloro and an ethoxy group on the phenyl ring of (3-Chloro-5-ethoxyphenyl)boronic acid may confer specific lipophilic and electronic properties that could be explored for anticancer activity.

Inhibition of Signaling Pathways

Phenylboronic acids have been shown to inhibit key signaling pathways implicated in cancer progression. For example, some derivatives have been found to inhibit the Rho family of GTP-binding proteins (RhoA, Rac1, and Cdc42) and their downstream effectors like ROCK.[12] These pathways are critical for cell migration, and their inhibition by phenylboronic acids suggests a potential role as anti-metastatic agents. The specific substitution pattern of (3-Chloro-5-ethoxyphenyl)boronic acid could be investigated for its potential to modulate these or other cancer-related signaling pathways.

Safety and Handling

Substituted phenylboronic acids are generally considered to be irritants. Standard laboratory safety precautions should be observed when handling (3-Chloro-5-ethoxyphenyl)boronic acid. This includes the use of personal protective equipment such as safety glasses, gloves, and a lab coat. The compound should be handled in a well-ventilated fume hood. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) from the supplier.

Conclusion

(3-Chloro-5-ethoxyphenyl)boronic acid is a valuable synthetic intermediate with significant potential in organic synthesis, particularly in the construction of biaryl structures through Suzuki-Miyaura coupling. While specific experimental data for this compound is limited, its properties and reactivity can be inferred from related structures and general principles of boronic acid chemistry. Its potential as a scaffold for the development of novel therapeutic agents, particularly in the area of oncology, warrants further investigation. This guide provides a foundational understanding for researchers and drug development professionals interested in exploring the utility of this promising compound.

References

- 1. 1256345-73-9(3-Chloro-5-ethoxyphenylboronic acid) | Kuujia.com [fr.kuujia.com]

- 2. (3-Chloro-5-ethoxyphenyl)boronic acid - CAS:1256345-73-9 - 阿镁生物 [amaybio.com]

- 3. Synthesis of 1-Bromo-3-Chloro-5-Iodobenzene_part 1 [docs.google.com]

- 4. youtube.com [youtube.com]

- 5. medium.com [medium.com]

- 6. Rho GTPases, their post-translational modifications, disease-associated mutations and pharmacological inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A General Method for Suzuki-Miyaura Coupling Reactions Using Lithium Triisopropyl Borates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A General Method for Suzuki–Miyaura Coupling Reactions Using Lithium Triisopropyl Borates [dspace.mit.edu]

- 9. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [jns.kashanu.ac.ir]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis of 1-Bromo-3-Chloro-5-Iodobenzene_part 2 - Google 文件 [docs.google.com]

Technical Guide: Solubility of (3-Chloro-5-ethoxyphenyl)boronic acid in Organic Solvents

Audience: Researchers, scientists, and drug development professionals.

Introduction

(3-Chloro-5-ethoxyphenyl)boronic acid is an organic compound of significant interest in medicinal chemistry and synthetic organic chemistry. As a substituted phenylboronic acid, it serves as a crucial building block, most notably in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds. A thorough understanding of its solubility in various organic solvents is paramount for its effective use in synthesis, purification, formulation, and screening. The choice of solvent directly influences reaction kinetics, yield, product isolation, and the ability to formulate the compound for biological assays.

General Solubility Characteristics of Arylboronic Acids

Arylboronic acids exhibit a range of solubilities depending on the nature of their substituents and the properties of the organic solvent. Generally, their solubility is governed by the polarity of both the solute and the solvent.

-

Polar Solvents : Phenylboronic acid and its derivatives, such as 3-chlorophenylboronic acid, typically show good solubility in most polar organic solvents.[1][2] This includes:

-

Non-Polar Solvents : Solubility is significantly lower in non-polar hydrocarbon solvents like hexanes, methylcyclohexane, and carbon tetrachloride.[1][3] This poor solubility in non-polar solvents can be advantageous for purification processes, such as removing organic impurities.[3]

-

Halogenated Solvents : Moderate solubility is often observed in halogenated solvents like chloroform and dichloromethane.[3][4]

The ethoxy and chloro substituents on the phenyl ring of the title compound will influence its polarity and crystal lattice energy, thereby affecting its solubility profile relative to simpler arylboronic acids. The introduction of an alkoxy group, like the ethoxy group here, can in some cases increase solubility in certain organic solvents compared to the parent phenylboronic acid.[5]

Quantitative Solubility Data

As of the date of this publication, specific quantitative solubility data for (3-Chloro-5-ethoxyphenyl)boronic acid in a broad range of organic solvents has not been reported in peer-reviewed literature. Researchers are encouraged to use the experimental protocols outlined in Section 4.0 to determine these values. The data generated should be tabulated for clarity and comparative analysis, as shown in the template below.

Table 1: Experimentally Determined Solubility of (3-Chloro-5-ethoxyphenyl)boronic acid (Template)

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method Used |

| e.g., Tetrahydrofuran | 25 | Data to be determined | Data to be determined | e.g., Shake-Flask |

| e.g., Methanol | 25 | Data to be determined | Data to be determined | e.g., Shake-Flask |

| e.g., Acetone | 25 | Data to be determined | Data to be determined | e.g., Shake-Flask |

| e.g., Dichloromethane | 25 | Data to be determined | Data to be determined | e.g., Shake-Flask |

| e.g., Ethyl Acetate | 25 | Data to be determined | Data to be determined | e.g., Shake-Flask |

| e.g., Hexane | 25 | Data to be determined | Data to be determined | e.g., Shake-Flask |

Experimental Protocols for Solubility Determination

To obtain reliable and reproducible quantitative solubility data, standardized experimental methods are essential. The two most common and robust methods are the Equilibrium (Shake-Flask) Method and the Dynamic (Polythermal) Method.

Equilibrium (Shake-Flask) Method

The shake-flask method is considered the gold standard for determining equilibrium solubility.[6] It involves equilibrating an excess amount of the solid compound in the solvent of interest over a set period and then measuring the concentration of the dissolved solute in the supernatant.

4.1.1 Materials and Equipment

-

(3-Chloro-5-ethoxyphenyl)boronic acid (solid)

-

Selected organic solvents (analytical grade)

-

Glass vials or flasks with screw caps or glass stoppers

-

Orbital shaker or thermomixer with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another validated quantitative analysis method.

4.1.2 Protocol

-

Preparation : Add an excess amount of solid (3-Chloro-5-ethoxyphenyl)boronic acid to a pre-weighed glass vial. The excess solid is crucial to ensure a saturated solution is formed.[6]

-

Solvent Addition : Add a precise volume of the chosen organic solvent to the vial.

-

Equilibration : Seal the vials tightly and place them in an orbital shaker or thermomixer set to a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient period to reach equilibrium. This can take anywhere from 24 to 72 hours.[7] It is recommended to measure the concentration at several time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the concentration is no longer increasing).[7]

-

Phase Separation : After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to let the excess solid settle. Separate the saturated solution from the undissolved solid. This can be achieved by:

-

Quantification :

-

Dilute an aliquot of the clear, saturated filtrate with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted sample using a validated HPLC method to determine the concentration of the dissolved compound.

-

Prepare a calibration curve using standard solutions of known concentrations of (3-Chloro-5-ethoxyphenyl)boronic acid to ensure accurate quantification.

-

-

Calculation : Calculate the solubility in units such as mg/mL or mol/L, taking into account any dilution factors. The experiment should be performed in triplicate to ensure reproducibility.[7]

Dynamic (Polythermal) Method

The dynamic, or polythermal, method determines the temperature at which a known amount of solute completely dissolves in a solvent upon controlled heating.[9] This allows for the construction of a solubility curve (solubility vs. temperature).

4.2.1 Materials and Equipment

-

(3-Chloro-5-ethoxyphenyl)boronic acid (solid)

-

Selected organic solvents (analytical grade)

-

Jacketed glass vessel with a temperature controller (circulating bath)

-

Magnetic stirrer and stir bar

-

Calibrated temperature probe

-

Turbidity sensor or laser light scattering detector (or visual observation)

-

Analytical balance

4.2.2 Protocol

-

Preparation : Accurately weigh a specific amount of (3-Chloro-5-ethoxyphenyl)boronic acid and the chosen organic solvent into the jacketed glass vessel to create a suspension of known composition.

-

Heating and Monitoring : Begin stirring the suspension at a constant rate. Heat the vessel slowly and at a constant, controlled rate (e.g., 0.1–0.5 °C/min).[10]

-

Determination of Dissolution Temperature : Continuously monitor the suspension for the point at which the last solid particles disappear, resulting in a clear solution. This temperature is the dissolution or saturation temperature for that specific composition. The point of complete dissolution can be determined precisely using a turbidity probe, where the turbidity drops to zero, or visually.[9][11]

-

Data Collection : Repeat the procedure with different known compositions of solute and solvent to obtain a series of dissolution temperatures.

-

Construct Solubility Curve : Plot the mole fraction (or concentration) of the solute against the corresponding dissolution temperature to generate a solubility curve. This curve provides the solubility of the compound across a range of temperatures.

Experimental Workflow Visualization

The following diagram illustrates a logical workflow for determining the solubility of a compound like (3-Chloro-5-ethoxyphenyl)boronic acid.

Figure 1: Experimental workflow for determining the solubility of a chemical compound.

References

- 1. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 2. 3-Chlorophenylboronic acid | 63503-60-6 [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. materials.alfachemic.com [materials.alfachemic.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. who.int [who.int]

- 8. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 9. d-nb.info [d-nb.info]

- 10. In the Context of Polymorphism: Accurate Measurement, and Validation of Solubility Data - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Stability and Storage of (3-Chloro-5-ethoxyphenyl)boronic Acid

Introduction: The Critical Role of Reagent Integrity in Synthesis

Arylboronic acids are indispensable reagents in modern organic chemistry, serving as cornerstone building blocks in carbon-carbon and carbon-heteroatom bond-forming reactions, most notably the Nobel Prize-winning Suzuki-Miyaura cross-coupling.[1] Their utility in the synthesis of pharmaceuticals, agrochemicals, and advanced materials places a high premium on their purity and stability. Reagent degradation not only leads to diminished reaction yields but can also introduce impurities that complicate purification and compromise the integrity of the final product.[2][3]

This guide provides an in-depth examination of the factors governing the stability of (3-Chloro-5-ethoxyphenyl)boronic acid, a substituted arylboronic acid of interest in drug discovery and development. While specific stability data for this exact molecule is not extensively published, this document synthesizes established principles from the broader class of arylboronic acids to provide a robust framework for its storage, handling, and stability assessment. We will explore the intrinsic chemical properties that dictate its stability, delve into common degradation pathways, and provide field-proven protocols for ensuring its long-term integrity.

Section 1: Physicochemical Properties and Their Influence on Stability

The stability of an arylboronic acid is intrinsically linked to its molecular structure. The electronic nature of the substituents on the aromatic ring directly influences the Lewis acidity of the boron center and the strength of the carbon-boron bond. In (3-Chloro-5-ethoxyphenyl)boronic acid, the chloro and ethoxy groups exert competing electronic effects that modulate its reactivity and degradation susceptibility.

The electron-withdrawing nature of the chlorine atom can influence the pKa of the boronic acid, while the electron-donating ethoxy group also plays a significant role in the overall electronic density of the molecule.[4][5] These substituent effects are critical in determining the rates of common degradation reactions.[6]

Table 1: Physicochemical Properties of a Structurally Related Arylboronic Acid

| Property | Value | Source |

|---|---|---|

| Chemical Name | (3-Chloro-4-ethoxyphenyl)boronic acid | ChemBK[7] |

| CAS Number | 279261-81-3 | ChemBK[7] |

| Molecular Formula | C₈H₁₀BClO₃ | ChemBK[7] |

| Molecular Weight | 200.43 g/mol | ChemBK[7] |

| Melting Point | 234-239 °C | ChemBK[7] |

| Predicted pKa | 7.95 ± 0.10 | ChemBK[7] |

Note: Data presented is for a closely related isomer due to the limited availability of specific data for the 3-chloro-5-ethoxy isomer.

Section 2: Major Degradation Pathways of Arylboronic Acids

Understanding the mechanisms by which arylboronic acids degrade is fundamental to preventing it. Three primary pathways are of concern: protodeboronation, oxidation, and anhydride formation.

Protodeboronation: The Hydrolytic Cleavage of the C-B Bond

Protodeboronation is a hydrolytic process where the C–B bond is cleaved, replacing the boronic acid moiety with a hydrogen atom.[2] This reaction, represented as Ar-B(OH)₂ + H₂O → Ar-H + B(OH)₃, is a significant concern, particularly in aqueous solutions or upon exposure to moisture.[3] The rate of protodeboronation is highly dependent on pH, with accelerated rates observed under both acidic and basic conditions.[8] For some electron-deficient arenes, this can proceed via a transient aryl anionoid pathway.[2]

Caption: Reversible formation of boroxine anhydride.

Section 3: Recommended Storage and Handling Procedures

Adherence to rigorous storage and handling protocols is the most effective strategy for preserving the integrity of (3-Chloro-5-ethoxyphenyl)boronic acid.

Optimal Storage Conditions

The primary objectives of proper storage are to minimize exposure to moisture, oxygen, light, and heat.

Table 2: Recommended Storage Conditions

| Parameter | Recommendation | Rationale |

|---|---|---|

| Temperature | 2–8 °C (Refrigerated) | Slows the rate of all degradation pathways. |

| Atmosphere | Inert Gas (Nitrogen or Argon) | Prevents oxidation by atmospheric oxygen. [7][9] |

| Moisture | Tightly sealed container with desiccant | Prevents protodeboronation and hydrolysis of boroxine anhydrides. [9][10] |

| Light | Opaque or amber glass container | Protects against potential light-induced degradation. |

Incompatible Materials

To prevent hazardous reactions and degradation, store (3-Chloro-5-ethoxyphenyl)boronic acid segregated from the following:

-

Strong Oxidizing Agents: Can cause rapid and potentially exothermic oxidative degradation. [11]* Strong Acids and Bases: Can catalyze protodeboronation. [8]* Water/Moisture: Promotes hydrolysis and protodeboronation. [9]

Safe Handling and Disposal Protocol

(3-Chloro-5-ethoxyphenyl)boronic acid should be handled as a hazardous chemical. It may cause skin, eye, and respiratory irritation. [7][12]

-

Engineering Controls: All handling of the solid material and its solutions must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors. [13]2. Personal Protective Equipment (PPE): Always wear appropriate PPE, including:

-

Safety goggles with side shields. [11] * Chemical-resistant gloves (e.g., nitrile). [11] * A laboratory coat. [13]3. Dispensing:

-

Allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.

-

Use clean, dry spatulas and glassware.

-

After dispensing, flush the container headspace with an inert gas before tightly resealing.

-

-

Waste Disposal:

-

Unused material and contaminated consumables (e.g., weigh boats, gloves) must be collected in a designated, sealed container labeled as hazardous waste. [14] * Under no circumstances should this chemical or its solutions be disposed of down the drain. [14]Consult your institution's Environmental Health and Safety (EHS) office for specific disposal procedures.

-

Section 4: Experimental Protocols for Stability Assessment

To ensure the quality of (3-Chloro-5-ethoxyphenyl)boronic acid, particularly for long-term storage or before use in a critical synthesis, its stability can be empirically verified.

Protocol 1: Stability-Indicating High-Performance Liquid Chromatography (HPLC)

This method is designed to separate the intact boronic acid from its potential degradation products, such as the protodeboronated arene.

-

Objective: To quantify the purity of (3-Chloro-5-ethoxyphenyl)boronic acid and detect degradation products.

-

Instrumentation: A standard HPLC system with a UV detector.

-

Column: Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm). Using a column with low silanol activity can help minimize on-column hydrolysis. [15]* Mobile Phase: A gradient of acetonitrile and water is typically effective. The use of a mobile phase without a strong pH modifier is often preferred to prevent on-column degradation. [9][15] * Solvent A: Water (HPLC Grade)

-

Solvent B: Acetonitrile (HPLC Grade)

-

-

Flow Rate: 1.0 mL/min. [9]* Detection: UV detection at a wavelength appropriate for the substituted benzene ring (e.g., 254 nm).

-

Procedure:

-

Prepare a stock solution of the boronic acid (e.g., 1 mg/mL) in acetonitrile.

-

Dilute the stock solution to a working concentration (e.g., 0.1 mg/mL) with the initial mobile phase composition.

-

Inject a defined volume (e.g., 10 µL) onto the HPLC system.

-

Run a suitable gradient (e.g., 10% to 90% B over 15 minutes) to elute the parent compound and any potential impurities.

-

Analyze the chromatogram for the appearance of new peaks or a decrease in the area of the main peak over time, which would indicate degradation. The protodeboronated product is expected to be more nonpolar and have a longer retention time.

-

Protocol 2: Accelerated Stability Study

This protocol uses exaggerated storage conditions to predict the long-term stability and estimate the shelf-life of the compound. [16]

-

Objective: To assess the stability of the boronic acid under thermal and humidity stress.

-

Methodology:

-

Place a accurately weighed sample of (3-Chloro-5-ethoxyphenyl)boronic acid into several vials.

-

Store one vial at the recommended long-term condition (e.g., 2–8 °C) as a control.

-

Place the remaining vials in a stability chamber set to accelerated conditions, such as 40 °C / 75% Relative Humidity (RH), as per ICH guidelines. 4. At designated time points (e.g., 0, 1, 3, and 6 months), remove a vial from the stability chamber. [17] 5. Analyze the sample using the stability-indicating HPLC method described above to determine the purity and quantify any degradation products.

-

Plot the percentage of remaining boronic acid versus time to establish a degradation profile.

-

Caption: Workflow for an accelerated stability study.

Conclusion

While (3-Chloro-5-ethoxyphenyl)boronic acid is a valuable synthetic intermediate, its utility is directly dependent on its chemical integrity. The principal threats to its stability—protodeboronation, oxidation, and anhydride formation—are readily mitigated through disciplined adherence to proper storage and handling protocols. By storing the compound under refrigerated, inert, and dry conditions, and by employing careful handling techniques within a fume hood, researchers can significantly extend its shelf life and ensure the reliability of their experimental outcomes. For critical applications, empirical verification of stability using the HPLC and accelerated study protocols outlined herein provides the ultimate assurance of quality.

References

-

Lloyd-Jones, G. C., & West, T. H. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion-Ate Interface. Accounts of Chemical Research, 55(9), 1236–1252. Available from: [Link]

-

Crider, A. M., & Mitchell, M. J. (2004). Catabolism of Arylboronic Acids by Arthrobacter nicotinovorans Strain PBA. Applied and Environmental Microbiology, 70(1), 215–219. Available from: [Link]

-

IsoLab. (n.d.). Boric Acid. IsoLab. Retrieved from [Link]

-

Wikipedia. (2023). Boronic acid. Wikipedia. Retrieved from [Link]

-

Simeon, V., et al. (2013). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. The Journal of Organic Chemistry, 78(11), 5379-5388. Available from: [Link]

-

Chemeurope.com. (n.d.). Boronic acid. Chemeurope.com. Retrieved from [Link]

-

Stella, V. J., & Himmelstein, K. J. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)2. Journal of Pharmaceutical Sciences, 89(6), 758-765. Available from: [Link]

-

LNCT. (n.d.). ACCELERATED STABILITY TESTING. LNCT. Retrieved from [Link]

-

Organic Process Research & Development. (2011). Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. Organic Process Research & Development, 15(6), 1416-1420. Available from: [Link]

-

Analytical Methods. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods, 5, 5634-5639. Available from: [Link]

-

ChemBK. (2024). Boronic acid, B-(3-chloro-4-ethoxyphenyl)-. ChemBK. Retrieved from [Link]

-

MDPI. (2020). Recent Advances in the Synthesis of Borinic Acid Derivatives. Molecules, 25(21), 5110. Available from: [Link]

-

ResearchGate. (2021). Hydrolysis mechanism of arylboronic acids. ResearchGate. Retrieved from [Link]

-

Kumar, A., et al. (2014). ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC. Journal of Liquid Chromatography & Related Technologies, 37(10), 1401-1414. Available from: [Link]

-

CUTM Courseware. (n.d.). Accelerated Stability Testing. CUTM Courseware. Retrieved from [Link]

-

Scribd. (n.d.). Accelerated Stability Studies Exp Lab Work. Scribd. Retrieved from [Link]

-

ACS Publications. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1236-1252. Available from: [Link]

-

Waters Corporation. (2021). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters Corporation. Retrieved from [Link]

-

Duval, F., et al. (2015). Selective On-Line Detection of Boronic Acids and Derivatives in High-Performance Liquid Chromatography Eluates by Post-Column Reaction With Alizarin. Journal of Chromatography A, 1417, 57-63. Available from: [Link]

-

Li, Y., et al. (2017). Phenylboronic Acid-Cross-Linked Nanoparticles with Improved Stability as Dual Acid-Responsive Drug Carriers. Macromolecular Bioscience, 17(3). Available from: [Link]

-

Hall, D. G., & Ishihara, K. (2018). Emergent Organoboron Acid Catalysts. Accounts of Chemical Research, 51(12), 3134-3146. Available from: [Link]

-

ResearchGate. (2016). How to purify boronic acids/boronate esters? ResearchGate. Retrieved from [Link]

-

Pan American Health Organization. (n.d.). Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. PAHO. Retrieved from [Link]

-

ACS Publications. (2013). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. The Journal of Organic Chemistry, 78(11), 5379-5388. Available from: [Link]

-

European Medicines Agency. (2003). Guideline on Stability Testing: Stability testing of existing active substances and related finished products. EMA. Retrieved from [Link]

-

Biomaterials Science. (2022). Advances in Phenylboronic Acid and Phenylboronic Ester-Based Responsive Systems for Precision Medicine. Biomaterials Science, 10, 56-78. Available from: [Link]

-

MDPI. (2021). Arylboronic Acid Pinacol Esters as Stable Boron Sources for Dihydrodibenzoborepin Derivatives and a Dibenzoborole. Molecules, 26(16), 4983. Available from: [Link]

-

Wiley Online Library. (2015). Boron and Nucleic Acid Chemistries: Merging the Best of Both Worlds. ChemInform, 46(32). Available from: [Link]

-

Science Equip. (n.d.). How to Handle Caustic and Corrosive Chemicals in a Laboratory. Science Equip. Retrieved from [Link]

-

PubMed. (2013). Substituent effects and pH profiles for stability constants of arylboronic acid diol esters. PubMed. Retrieved from [Link]

-

Lab Alley. (n.d.). How to Store Boric Acid. Lab Alley. Retrieved from [Link]

-

Reddit. (2017). Trying to remove a boronic acid in a workup. Help! Reddit. Retrieved from [Link]

-

Wang, W., et al. (2014). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 111(3), 921-926. Available from: [Link]

-

ICH. (n.d.). Annex 10. ICH. Retrieved from [Link]

-

MDPI. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(17), 3862. Available from: [Link]

Sources

- 1. Boronic acid - Wikipedia [en.wikipedia.org]

- 2. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion-Ate Interface - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Substituent effects and pH profiles for stability constants of arylboronic acid diol esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chembk.com [chembk.com]

- 8. andersonsprocesssolutions.com [andersonsprocesssolutions.com]

- 9. benchchem.com [benchchem.com]

- 10. laballey.com [laballey.com]

- 11. cdhfinechemical.com [cdhfinechemical.com]

- 12. fishersci.com [fishersci.com]